6-Fluoro-3-methyl-5-nitroisoquinoline
Description
Contextualization within the Isoquinoline (B145761) Class of Organic Compounds
The foundational structure of 6-Fluoro-3-methyl-5-nitroisoquinoline is isoquinoline, a heterocyclic aromatic organic compound. wikipedia.org Isoquinoline is a structural isomer of quinoline (B57606), both of which are classified as benzopyridines, meaning they consist of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org In isoquinoline, the nitrogen atom is located at position 2 of the bicyclic system. wikipedia.org This core structure is not merely a synthetic curiosity; it is the backbone of many naturally occurring plant alkaloids, such as papaverine and berberine, and is derived biosynthetically from the amino acid tyrosine. wikipedia.orgamerigoscientific.com As an analog of pyridine, isoquinoline is a weak base. wikipedia.org It appears as a colorless, hygroscopic solid or oily liquid that dissolves well in common organic solvents and dilute acids. wikipedia.org
Significance of Substituted Isoquinoline Derivatives in Contemporary Chemical Research
Isoquinoline and its derivatives are considered privileged structures in medicinal chemistry, serving as essential templates for drug discovery. nih.gov The isoquinoline framework is present in numerous compounds with a broad spectrum of pharmacological activities. nih.gov Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, antifungal, and enzyme-inhibiting agents. nih.govnih.gov
Examples of the diverse applications of isoquinoline derivatives include:
Anesthetics : Such as dimethisoquin. wikipedia.org
Antihypertension agents : Including quinapril and debrisoquine. wikipedia.org
Antiretroviral agents : Saquinavir contains an isoquinolyl functional group. wikipedia.org
Vasodilators : A well-known example is papaverine. wikipedia.org
Beyond medicine, isoquinoline derivatives are utilized in the manufacturing of dyes, paints, insecticides, and fungicides. wikipedia.org They also serve as corrosion inhibitors and solvents for resin and terpene extraction. wikipedia.orgacs.org The wide-ranging utility of this scaffold has spurred continuous interest among synthetic and medicinal chemists to develop efficient methods for constructing isoquinoline frameworks and their derivatives. nih.gov
Rationale for Investigating Multi-Substituted Isoquinolines, including Fluoro, Methyl, and Nitro Moieties
The specific substitution pattern of this compound is a deliberate design to modulate the molecule's properties. The introduction of substituents can alter the electron density, reactivity, and steric profile of the parent isoquinoline molecule. amerigoscientific.com
Fluoro Group : The inclusion of a highly electronegative fluorine atom is a common strategy in medicinal chemistry. It can enhance lipophilicity, which may improve a compound's ability to permeate biological membranes. smolecule.com Fluorine substitution can significantly impact the electronic environment of the molecule, potentially leading to more favorable interactions with biological targets and enhanced metabolic stability.
Methyl Group : The methyl group is an electron-donating substituent. Its presence can influence the molecule's reactivity and solubility. In the context of drug design, a methyl group can also provide a steric block, influencing how the molecule fits into a protein's active site.
Nitro Group : The nitro group is a strong electron-withdrawing group. smolecule.com Its presence significantly lowers the electron density in the aromatic ring system, which can make the compound susceptible to certain chemical reactions, such as nucleophilic substitution. smolecule.com The nitro group can also participate in redox reactions, a property that is relevant in various biological and chemical applications. smolecule.com
The combination of these three distinct functional groups—an electron-withdrawing nitro group, an electronegative fluoro atom, and an electron-donating methyl group—creates a complex electronic and steric profile on the isoquinoline scaffold, making it a valuable subject for investigation in the development of new chemical entities.
Structure
3D Structure
Properties
CAS No. |
1221445-03-9 |
|---|---|
Molecular Formula |
C10H7FN2O2 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-fluoro-3-methyl-5-nitroisoquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-4-8-7(5-12-6)2-3-9(11)10(8)13(14)15/h2-5H,1H3 |
InChI Key |
KTSBVWXWGVUSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2[N+](=O)[O-])F)C=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for Isoquinoline Scaffolds
Historical and Modern Approaches for Isoquinoline (B145761) Core Construction
The construction of the isoquinoline core is a foundational aspect of synthetic organic chemistry, with a rich history of named reactions that have been refined over decades. More recently, these classical methods have been supplemented by powerful transition metal-catalyzed, photocatalytic, and microwave-assisted techniques that offer improved efficiency, milder conditions, and broader substrate scope.
Classical Heteroannulation Reactions (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch) and Their Advancements
Classical heteroannulation reactions remain cornerstone strategies for isoquinoline synthesis. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative.
Bischler-Napieralski Reaction : This reaction is one of the most frequently used methods for synthesizing isoquinoline alkaloids. nih.govmdpi.com It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to cyclize the amide. mdpi.comwikipedia.org The initial product is a 3,4-dihydroisoquinoline, which can then be dehydrogenated, often with a palladium catalyst, to yield the fully aromatic isoquinoline. mdpi.compharmaguideline.com
Pictet-Spengler Reaction : A variation of the Bischler-Napieralski reaction, the Pictet-Spengler synthesis condenses a β-arylethylamine with an aldehyde or ketone. pharmaguideline.comwikipedia.org This condensation forms an imine, which then cyclizes in the presence of an acid catalyst to form a tetrahydroisoquinoline. pharmaguideline.com The reaction's driving force is the electrophilicity of the iminium ion generated under acidic conditions. wikipedia.org For substrates with electron-donating groups on the phenyl ring, this cyclization can proceed under very mild conditions. pharmaguideline.comjk-sci.com
Pomeranz-Fritsch Reaction : This method synthesizes isoquinolines through the acid-mediated electrophilic cyclization of benzalaminoacetals. nih.gov While not as commonly used as the Bischler-Napieralski or Pictet-Spengler reactions, various modifications have been introduced to improve its utility and yields. nih.govacs.org
These foundational methods have undergone significant advancements. Modern iterations focus on milder reaction conditions, asymmetric catalysis to produce chiral products, and their use in tandem or cascade reactions to rapidly build molecular complexity. researchgate.netijpsjournal.com
Recent Developments in Transition Metal-Catalyzed Syntheses of Isoquinolines
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods often rely on C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering high atom economy. mdpi.comresearchgate.net
Catalysts based on a variety of transition metals are employed:
Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are the most frequently used catalysts for C-H activation/annulation strategies. mdpi.com Rhodium(III)-catalyzed C-H activation, in particular, has been effectively used to synthesize highly substituted isoquinolines. acs.orgresearchgate.net
First-row transition metals such as Cobalt (Co), Copper (Cu), and Nickel (Ni) are gaining prominence as more sustainable and cost-effective alternatives to precious metals. mdpi.combohrium.com Cobalt-catalyzed C–H/N–H annulation and copper-catalyzed tandem reactions have proven effective for constructing the isoquinoline core. organic-chemistry.org
These catalytic cycles typically involve the coordination of the metal to a directing group on the substrate, facilitating the selective cleavage of a C-H bond to form a metallacycle. mdpi.com Subsequent reaction with a coupling partner, such as an alkyne, leads to the annulation and formation of the isoquinoline ring. researchgate.netresearchgate.net The use of 3d-transition metals is a promising area of research, offering protocols with broad substrate scope and high functional group tolerance under mild conditions. bohrium.com
| Catalyst Type | Metal Example(s) | Key Strategy | Reference |
| Precious Metals | Rhodium (Rh), Ruthenium (Ru) | C-H Activation/Annulation | mdpi.comresearchgate.net |
| 3d-Transition Metals | Cobalt (Co), Nickel (Ni), Copper (Cu) | Sustainable C-H Activation | bohrium.comresearchgate.net |
| Palladium (Pd) | Palladium (0) or (II) | Sequential Coupling/Annulation | mdpi.comacs.org |
Photocatalytic and Microwave-Assisted Synthetic Routes for Isoquinoline Derivatives
Modern energy input methods have been applied to isoquinoline synthesis to improve reaction efficiency and reduce environmental impact.
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of isoquinoline synthesis, it has been used to significantly shorten reaction times and improve yields. For example, palladium-catalyzed sequential coupling-imination-annulation reactions can be performed in a one-pot fashion under microwave conditions to produce a variety of substituted isoquinolines in moderate to excellent yields. acs.org Microwave heating at 150 °C for 3 hours can produce yields significantly higher than conventional oil bath heating over the same period. acs.org Ruthenium-catalyzed syntheses in polyethylene glycol (PEG-400) under microwave irradiation have also been reported, offering a green and efficient method that avoids external oxidants. nih.gov
Photocatalytic Synthesis : Visible-light photoredox catalysis has become a prominent strategy in organic synthesis due to its mild reaction conditions and high functional group tolerance. mdpi.comproquest.com This approach uses light to generate reactive radical species via single-electron transfer (SET) processes. core.ac.uknih.gov While direct photocatalytic construction of the isoquinoline core is an emerging area, the technology is widely used for the functionalization of aza-aromatic systems. mdpi.comproquest.com For instance, visible-light-mediated processes can generate acyl radicals that add to the isoquinoline ring system, demonstrating the power of photocatalysis to forge new carbon-carbon bonds under reducing conditions, a departure from classical oxidative methods. nih.gov
Targeted Introduction of Specific Substituents for 6-Fluoro-3-methyl-5-nitroisoquinoline
The synthesis of the target molecule requires the regioselective introduction of fluoro, methyl, and nitro groups onto the isoquinoline scaffold. This often involves late-stage functionalization, a strategy focused on modifying complex molecules at a late point in the synthetic sequence. nih.gov
Fluorination Strategies in Aza-Aromatic Systems
Incorporating fluorine into aromatic systems can significantly alter a molecule's biological properties, such as metabolic stability and lipophilicity. nih.gov However, forming carbon-fluorine bonds on electron-deficient aza-aromatic rings like isoquinoline is challenging. nih.gov
Strategies for fluorination can be broadly categorized:
Building Block Approach : This strategy involves using fluorinated starting materials from the beginning of the synthetic plan. tandfonline.com
Late-Stage Fluorination : This is often the preferred method as it allows for the introduction of fluorine on an advanced, complex intermediate. nih.gov
Nucleophilic Fluorination : This approach is difficult for electron-deficient azaarenes because the intermediate formed after fluoride (B91410) attack (a Meisenheimer intermediate) tends to revert to the starting material rather than eliminate a hydride to form the product. nih.gov Recent conceptual advances, however, have enabled the C-H nucleophilic fluorination of quinolines through a concerted process that avoids the formation of high-energy intermediates. nih.govacs.org
Electrophilic Fluorination : This is challenging on electron-deficient systems due to the high energy of the required Wheland intermediate. nih.govacs.org
Transition Metal-Mediated Fluorination : Palladium- and silver-catalyzed methods have been developed to fluorinate arylboronic acids or aryl stannanes, which can be prepared from the corresponding isoquinolyl halides. nih.govharvard.edu These methods often tolerate a wide variety of functional groups. nih.gov
A powerful two-step sequence for functionalizing heterocycles involves an initial C-H fluorination followed by nucleophilic aromatic substitution (SₙAr) of the newly installed fluoride. acs.org This allows the fluoride to act as a placeholder for introducing a wide range of other functional groups under mild conditions. acs.org
| Fluorination Strategy | Reagent/Catalyst Example | Mechanism Type | Key Feature |
| Deoxyfluorination | PhenoFluor | Nucleophilic Substitution | Converts phenols to aryl fluorides |
| Metal-Catalyzed | Palladium or Silver Catalysts | Cross-Coupling | Fluorinates arylboronic acids or stannanes |
| Concerted Nucleophilic | N/A | F⁻-e⁻-H⁺ Transfer | Avoids high-energy intermediates |
| C-H Fluorination/SₙAr | AgF₂ | Radical/Nucleophilic | Installs fluoride for subsequent replacement |
Methylation Methods and Regioselective Considerations
Introducing a methyl group at a specific position on the isoquinoline ring requires methods that offer high regioselectivity. The desired position for the methyl group in the target compound is C3.
Traditional methods for methylation often involve cross-coupling reactions (e.g., Suzuki, Stille) starting from a halogenated isoquinoline at the C3 position. However, direct C-H methylation is a more atom-economical and desirable approach.
Recent advances in catalysis provide potential routes:
Radical-Mediated Methylation : Minisci-type reactions, which involve the addition of a radical to a protonated heteroaromatic compound, are a classic way to functionalize such rings. Modern photoredox catalysis has expanded the scope and mildness of these reactions, allowing for the generation of methyl radicals from various precursors under visible light.
Transition Metal-Catalyzed C-H Methylation : While less common than arylation or alkenylation, methods for directed C-H methylation are emerging. These would typically require a directing group to be installed on the isoquinoline ring to guide a metal catalyst (e.g., palladium, ruthenium) to a specific C-H bond. Achieving selectivity at the C3 position would depend heavily on the directing group and reaction design.
The challenge lies in controlling the position of functionalization. For isoquinoline, electrophilic attack typically occurs at C5 and C8, while nucleophilic attack favors C1. Radical reactions can offer different selectivity patterns, making them a promising avenue for functionalizing positions like C3, although mixtures of isomers are common. Therefore, a synthesis starting from a precursor that already contains the methyl group or a handle for its introduction (like a halogen at C3) is often a more reliable strategy.
Nitration Reactions and Control of Regioisomerism in Isoquinolines
The introduction of a nitro group onto the isoquinoline core is a critical functionalization step, though controlling the position of substitution (regioisomerism) presents a significant challenge. Direct electrophilic nitration of the isoquinoline ring, typically using a mixture of nitric and sulfuric acids, preferentially occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. stackexchange.com Under these acidic conditions, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion, which deactivates the pyridine ring towards electrophilic attack. stackexchange.com Consequently, substitution occurs predominantly at the C-5 and C-8 positions, yielding a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. stackexchange.comshahucollegelatur.org.inrushim.ru The formation of 5-nitroisoquinoline is often the dominant pathway. rushim.ru
To overcome the inherent regioselectivity of electrophilic nitration and access other isomers, alternative strategies have been developed. One such method involves nucleophilic nitration, which can be achieved without the use of strong acids. dtic.mil For instance, a mixture of potassium nitrite, dimethyl sulfoxide (DMSO), and acetic anhydride can introduce a nitro group at the C-1 position. iust.ac.ir
A powerful strategy for achieving regiospecific nitration involves the use of Reissert compounds. elsevierpure.comresearchgate.net The treatment of 2-benzoyl-1-cyano-1,2-dihydroisoquinoline, a Reissert compound, with acetyl nitrate can lead to the introduction of a nitro group at the C-4 position. elsevierpure.comresearchgate.net This highlights how modifying the electronic nature and reactivity of the isoquinoline system can precisely control the site of nitration.
For the synthesis of this compound, the regiochemical outcome would be directed by the existing substituents on a 6-fluoro-3-methylisoquinoline precursor. The fluorine at C-6 and the methyl group at C-3 would influence the electron density of the carbocyclic ring, with nitration still strongly favoring the C-5 position, ortho to the activating fluorine atom.
| Method | Reagents | Primary Position(s) of Nitration | Reference |
|---|---|---|---|
| Electrophilic Nitration | HNO₃ / H₂SO₄ | C-5 and C-8 | stackexchange.comshahucollegelatur.org.in |
| Nucleophilic Nitration | Potassium nitrite, DMSO, Acetic anhydride | C-1 | iust.ac.ir |
| Nitration via Reissert Compound | Acetyl nitrate on 2-benzoyl-1-cyano-1,2-dihydroisoquinoline | C-4 | elsevierpure.comresearchgate.net |
Multi-Component Reactions and Cascade Cyclizations in the Synthesis of Substituted Isoquinolines
Multi-component reactions (MCRs) and cascade cyclizations are powerful, atom-economical strategies for the rapid assembly of complex molecular architectures like substituted isoquinolines from simple precursors in a single operation. beilstein-journals.orgorganic-chemistry.org These methods are highly valued in medicinal chemistry for their efficiency and ability to generate diverse molecular libraries. nih.gov
Various transition metals, including palladium, rhodium, and copper, are frequently employed to catalyze these transformations. A palladium-catalyzed cascade cyclization of allenamides containing an o-bromoaryl group with arylboronic acids provides a concise route to highly substituted 1,2-dihydroisoquinolines. nih.gov Rhodium(III)-catalyzed C-H bond activation is another prominent strategy; for example, the reaction of arylimidates with diazo compounds initiates a coupling/cyclization cascade to afford isoquinolines and isoquinolin-3-ols. nih.gov Similarly, a three-component reaction involving aryl ketones, hydroxylamine (B1172632), and an internal alkyne, catalyzed by rhodium(III), can rapidly produce multisubstituted isoquinolines. organic-chemistry.orgresearchgate.net
Copper-catalyzed MCRs also provide efficient pathways. A three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH₃CN) using a copper(I) catalyst yields densely functionalized isoquinolines through a tandem N-atom transfer and [3+2+1] cyclization. organic-chemistry.org Furthermore, cascade reactions can be initiated by other means, such as photochemistry. A controlled radical cyclization cascade of o-alkynylated benzamides can be induced by visible light to produce isoquinoline-1,3,4(2H)-triones. acs.org
| Reaction Type | Catalyst/Conditions | Key Precursors | Product Type | Reference |
|---|---|---|---|---|
| Cascade Cyclization-Coupling | Palladium | Trisubstituted allenamides, Arylboronic acids | 1,2-Dihydroisoquinolines | nih.gov |
| Coupling/Cyclization Cascade | Rhodium(III) | Arylimidates, Diazo compounds | Isoquinolines/Isoquinolin-3-ols | nih.gov |
| Three-Component [3+2+1] Cyclization | Copper(I) | 2-Bromoaryl ketones, Terminal alkynes, CH₃CN | Functionalized Isoquinolines | organic-chemistry.org |
| Radical Cyclization Cascade | Visible light (metal-free) | o-Alkynylated benzamides | Isoquinoline-1,3,4(2H)-triones | acs.org |
| Oxidative Cascade Thiolation/Cyclization | Air (oxidant), EtOH (solvent) | 2-Arylindoles, Thiols | Indole-fused Isoquinolinones | acs.org |
Stereoselective and Enantioselective Syntheses of Isoquinoline Derivatives
The synthesis of chiral, non-racemic isoquinoline derivatives is of paramount importance, as many biologically active isoquinoline alkaloids are chiral. clockss.org Enantioselective synthesis aims to control the three-dimensional arrangement of atoms, producing a single enantiomer of a chiral molecule.
One successful approach involves asymmetric catalysis. For instance, a highly asymmetric (3+3) cycloaddition reaction between diazo compounds and isoquinolinium methylides, mediated by a bifunctional chiral phase-transfer catalyst (PTC), can produce chiral beilstein-journals.orgnih.govclockss.orgtriazino[5,4-a]isoquinoline derivatives with excellent yields and enantioselectivities (up to 99% ee). acs.org Another strategy merges chiral-phosphine and gold catalysis in a one-pot sequential process to synthesize dihydroisoquinoline derivatives with high enantioselectivity. thieme-connect.com
The use of chiral auxiliaries derived from natural sources like amino acids is another well-established method. clockss.orgresearchgate.net These auxiliaries can be temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction, after which they are removed.
Furthermore, the enantioselective reduction of a prochiral C=N double bond in 3,4-dihydroisoquinoline intermediates is a key strategy. clockss.org Catalytic hydrogenation using chiral ruthenium complexes, such as those developed by Noyori, has proven highly effective for this transformation. clockss.org These methods are fundamental to the synthesis of 1-substituted tetrahydroisoquinolines, which are common structural motifs in numerous alkaloids. clockss.org
| Strategy | Chiral Source / Catalyst | Reaction Type | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst (PTC) | (3+3) Cycloaddition | Up to 99% | acs.org |
| Dual Catalysis | Chiral Phosphine and Gold Catalysts | Aza-Morita–Baylis–Hillman / Annulation | Good to excellent | thieme-connect.com |
| Asymmetric Reduction | Chiral Ruthenium Complexes | Hydrogenation of 3,4-dihydroisoquinolines | High | clockss.org |
| Chiral Auxiliaries | Natural amino acids | Various (e.g., Pictet-Spengler) | Variable | clockss.orgresearchgate.net |
Rearomatization Strategies for Functionalized Isoquinolines from Saturated Precursors
A versatile synthetic approach involves the initial dearomatization of the isoquinoline ring to form saturated or partially saturated precursors, such as tetrahydro- or dihydroisoquinolines. d-nb.infonih.gov These non-aromatic intermediates are more amenable to certain functionalization reactions, allowing for the introduction of substituents at positions that are difficult to access in the aromatic state. The final step of this strategy is a rearomatization of the ring system to yield the desired functionalized isoquinoline.
Dehydrogenation is a common method for rearomatization. For example, 3,4-dihydroisoquinolines, often generated from Bischler-Napieralski reactions, can be readily dehydrogenated to the corresponding isoquinolines using a palladium catalyst. wikipedia.org This process removes two hydrogen atoms to restore the aromatic π-system.
Chemical oxidation or elimination reactions can also be employed. Isoquinolone intermediates can be converted into highly functionalized isoquinolines through an aromatization step. nih.gov For example, treatment of isoquinolones with triflic anhydride (Tf₂O) in the presence of pyridine can transform the keto group into a triflate (OTf) group, concurrently driving the aromatization of the ring to yield 1-OTf-substituted isoquinolines. nih.gov These triflates are valuable intermediates for further cross-coupling reactions. Dehydrative rearomatization is another pathway, where the elimination of a water molecule from a suitable precursor restores aromaticity. beilstein-journals.org These strategies demonstrate the utility of using the aromaticity of the isoquinoline ring as a thermodynamic driving force for the final step of a synthetic sequence.
| Strategy | Precursor | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| Catalytic Dehydrogenation | 3,4-Dihydroisoquinoline | Palladium (Pd) | Isoquinoline | wikipedia.org |
| Aromatization with Functionalization | Isoquinolone | Triflic anhydride (Tf₂O), Pyridine | 1-OTf-Isoquinoline | nih.gov |
| Dehydrative Rearomatization | Hydroxylated Dihydroisoquinoline Intermediate | Dehydrating agent | Isoquinoline | beilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations of Substituted Isoquinolines
Reactivity Profiles of the Isoquinoline (B145761) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring system renders it basic and nucleophilic. Consequently, it readily reacts with electrophiles. This fundamental reactivity is influenced by the substituents on the carbocyclic and heterocyclic rings.
In 6-fluoro-3-methyl-5-nitroisoquinoline, the electron-withdrawing nitro group at the C5 position and the inductively withdrawing fluorine at C6 decrease the electron density of the entire ring system, including the nitrogen atom. This reduction in electron density diminishes the basicity and nucleophilicity of the nitrogen compared to unsubstituted isoquinoline. Conversely, the electron-donating methyl group at the C3 position offers a slight counteracting effect by increasing electron density through hyperconjugation. However, the strong deactivating nature of the nitro group is expected to be the dominant influence.
The reactivity of the isoquinoline nitrogen can be summarized in the following table, which compares the expected reactivity of this compound with unsubstituted isoquinoline and other substituted analogues in key reactions involving the nitrogen atom.
| Reaction | Unsubstituted Isoquinoline | 5-Nitroisoquinoline (B18046) | 3-Methylisoquinoline | This compound (Predicted) |
| Protonation (Basicity) | Moderate Base | Weak Base | Slightly Stronger Base | Weak Base |
| N-Alkylation | Readily occurs | Slower reaction | Readily occurs | Slower reaction |
| N-Oxidation | Readily occurs | Slower reaction | Readily occurs | Slower reaction |
Electrophilic Aromatic Substitution (EAS) in Fluoro-, Methyl-, and Nitro-Isoquinolines
Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally less facile than on naphthalene (B1677914) due to the deactivating effect of the nitrogen atom. The reaction typically occurs on the benzene (B151609) ring, with the preferred positions being C5 and C8. rsc.org The presence of additional substituents, as in this compound, further modifies the rate and regioselectivity of EAS.
The isoquinoline ring is highly deactivated towards electrophilic attack due to the potent electron-withdrawing nitro group at C5. Furthermore, the fluorine atom at C6 also exerts a deactivating inductive effect. Although the methyl group at C3 is activating, its influence on the carbocyclic ring is minimal. Therefore, any EAS reaction on this compound would require harsh reaction conditions.
Electronic and Steric Effects of Substituents on EAS Regioselectivity
The regioselectivity of EAS is dictated by the electronic and steric effects of the existing substituents.
Nitro Group (C5): The nitro group is a powerful deactivating group and a meta-director. In the context of the carbocyclic ring of isoquinoline, it strongly deactivates all positions, but particularly the ortho (C4 and C6) and para (C8) positions.
Fluorine Atom (C6): Fluorine is a deactivating group due to its strong inductive electron withdrawal. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.
Methyl Group (C3): The methyl group is an activating group and an ortho-, para-director through hyperconjugation and inductive effects. Its influence is primarily on the heterocyclic ring.
Considering the combined effects, the C7 position is the most likely site for electrophilic attack, albeit under forcing conditions. The nitro group at C5 directs meta to itself, which would be C7. The fluorine at C6 would direct ortho to itself, which is also C7. Steric hindrance from the adjacent nitro group at C5 might slightly disfavor attack at C4, further favoring the C7 position. nih.govyoutube.com
The predicted directing effects of the substituents in this compound are summarized below:
| Substituent | Position | Electronic Effect | Directing Influence |
| Nitro | C5 | Strongly Deactivating (-I, -M) | Meta (to C7) |
| Fluoro | C6 | Deactivating (-I), Activating (+M) | Ortho, Para (to C5 and C7) |
| Methyl | C3 | Activating (+I, +Hyperconjugation) | Ortho, Para (to C4) |
Competitive Nitration Studies in Aza-Aromatic Systems
Competitive nitration experiments are instrumental in determining the relative reactivity of different aromatic compounds towards electrophilic attack. stmarys-ca.edu In a hypothetical competitive nitration between isoquinoline, 5-nitroisoquinoline, and this compound, the reactivity would be expected to decrease significantly with increasing substitution by electron-withdrawing groups.
The presence of a single nitro group in 5-nitroisoquinoline significantly deactivates the ring towards further nitration compared to isoquinoline. researchgate.net The addition of a fluorine atom and a methyl group in this compound would likely result in even lower reactivity. While the methyl group is activating, its effect is outweighed by the deactivating nitro and fluoro groups. Therefore, in a competitive setting, nitration would occur preferentially on isoquinoline, followed by 5-nitroisoquinoline, with this compound being the least reactive. dtic.milresearchgate.net
Nucleophilic Aromatic Substitution (NAS) Mechanisms in Halogenated and Nitro-Isoquinolines
The presence of electron-withdrawing groups, such as nitro and fluoro substituents, activates the aromatic ring towards nucleophilic aromatic substitution (NAS). mdpi.com In this compound, the nitro group at C5 and the fluorine at C6 make the isoquinoline system susceptible to nucleophilic attack.
The most probable sites for nucleophilic attack are the positions activated by the electron-withdrawing groups. The fluorine atom at C6 is a potential leaving group in an SNAr reaction, activated by the para-nitro group. Additionally, hydrogen atoms at positions activated by the nitro group can be substituted through mechanisms like Vicarious Nucleophilic Substitution.
Vicarious Nucleophilic Substitution (VNS) Applied to Nitroisoquinolines
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic substitution of hydrogen in electron-deficient aromatic compounds, particularly nitroaromatics. organic-chemistry.org The reaction involves the attack of a nucleophile bearing a leaving group, typically on a carbon atom, at a position activated by the nitro group. kuleuven.beresearchgate.net
In this compound, the nitro group at C5 activates the ortho (C4 and C6) and para (C8) positions towards VNS. Given that C6 is already substituted with a fluorine atom, the most likely positions for VNS are C4 and C8. The choice between these two positions would be influenced by both electronic and steric factors. The methyl group at C3 might sterically hinder the approach of a bulky nucleophile to the C4 position. Therefore, the C8 position is a probable site for VNS reactions. wikipedia.org
Halogen Exchange Reactions for Derivatization
The fluorine atom at the C6 position of this compound can potentially be displaced by other nucleophiles through a halogen exchange reaction, which is a type of SNAr reaction. rsc.org The feasibility of this exchange depends on the nature of the incoming nucleophile and the reaction conditions. The strong electron-withdrawing effect of the para-nitro group facilitates the formation of the Meisenheimer complex intermediate, which is crucial for the SNAr mechanism.
Common nucleophiles used in halogen exchange reactions include other halides (e.g., Cl-, Br-, I-), alkoxides, and amines. The reactivity of the C-F bond in such reactions can be high, as fluoride (B91410) is a good leaving group in activated aromatic systems. This provides a versatile route for the derivatization of the 6-position of the isoquinoline ring.
Functional Group Transformations and Interconversions (e.g., Nitro Group Reduction)
The chemical reactivity of "this compound" is significantly influenced by the interplay of its constituent functional groups: a fluorine atom, a methyl group, and a nitro group, all attached to the isoquinoline core. A key transformation for this class of compounds is the reduction of the nitro group to an amino group, a reaction of considerable importance in synthetic chemistry due to the utility of aromatic amines as precursors for a wide array of further functionalizations.
The reduction of the nitro group on the isoquinoline ring can be achieved through various established methods, primarily categorized into catalytic hydrogenation and chemical reduction using metals in acidic media.
Catalytic Hydrogenation: This method is widely employed for the reduction of nitroarenes. wikipedia.org For "this compound," catalytic hydrogenation would typically involve the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org The reaction is carried out under a hydrogen atmosphere. The process is a heterogeneous catalytic reaction where the nitro compound is adsorbed onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms. youtube.com
The general pathway for the reduction of a nitro group to an amine involves several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamine (B1172632) (-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amino group (-NH₂). askiitians.comnih.gov The formation of these intermediates is a stepwise process involving multiple electron and proton transfers. nih.gov
The efficiency and selectivity of catalytic hydrogenation can be influenced by the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure. For a substrate like "this compound," the presence of the fluorine atom generally does not interfere with the reduction of the nitro group under standard hydrogenation conditions. However, aggressive conditions could potentially lead to hydrodefluorination, although this is less common.
A summary of typical conditions for nitro group reduction via catalytic hydrogenation is presented in the table below.
| Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Functional Group Tolerance |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl acetate | Room Temperature | 1-4 atm | Good, generally compatible with halogens and esters. |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic acid, Ethanol | Room Temperature | 1-4 atm | High, effective for a wide range of functional groups. |
| Raney Nickel | H₂ gas | Ethanol, Methanol | Room Temperature to 50°C | 1-50 atm | Good, but can sometimes affect other reducible groups. |
Chemical Reduction with Metals: An alternative and historically significant method for nitro group reduction is the use of a metal in the presence of a mineral acid. askiitians.comvedantu.com A common reagent combination for this transformation is tin (Sn) or iron (Fe) metal in hydrochloric acid (HCl). askiitians.comvedantu.com The reaction with Sn/HCl involves the oxidation of the metal to a higher oxidation state, with the concomitant reduction of the nitro group.
2 Ar-NO₂ + 3 Sn + 12 HCl → 2 Ar-NH₂ + 3 SnCl₄ + 4 H₂O
Another commonly used metal-acid system is stannous chloride (SnCl₂) in hydrochloric acid. This reagent is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities such as nitriles, esters, and aldehydes. stackexchange.comstrategian.com
Detailed Mechanistic Pathways for Novel Transformations of Isoquinoline Derivatives
The presence of multiple functional groups on the "this compound" ring system opens up possibilities for various transformations, each with its own detailed mechanistic pathway. The electronic properties of the substituents play a crucial role in directing the outcome of these reactions.
The isoquinoline nucleus itself is a π-deficient heteroaromatic system. The electron-withdrawing nature of the nitro group at the 5-position further deactivates the benzene ring portion of the isoquinoline towards electrophilic aromatic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position, being a good leaving group, and its position relative to the strongly electron-withdrawing nitro group, makes "this compound" a potential substrate for SNAr reactions. The mechanism of SNAr typically proceeds via a two-step addition-elimination pathway.
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the 5-position.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride ion, yielding the substituted product.
The regioselectivity of nucleophilic attack is directed by the ability of the electron-withdrawing groups to stabilize the intermediate negative charge. In the case of "this compound," the nitro group at the 5-position can effectively stabilize the negative charge when the nucleophile attacks the 6-position.
Mechanistic Insights from Computational Studies: While specific experimental data on "this compound" is limited, computational studies on related nitroaromatic compounds provide valuable insights into their reactivity. Density Functional Theory (DFT) calculations can be used to model the electronic distribution and predict the most likely sites for electrophilic or nucleophilic attack. Such studies on substituted nitrobenzenes and nitroheterocycles have shown that the presence and position of electron-donating or electron-withdrawing groups significantly influence the activation energies of various reactions. researchgate.net For "this compound," the interplay between the electron-donating methyl group and the electron-withdrawing fluoro and nitro groups would create a unique electronic landscape, influencing its reactivity in a predictable, albeit complex, manner.
A summary of the electronic effects of the substituents on the isoquinoline ring is provided below.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Nitro (-NO₂) | 5 | Strong electron-withdrawing (both inductive and resonance) | Deactivates the ring towards electrophilic attack; Activates the ring for nucleophilic attack. |
| Fluoro (-F) | 6 | Inductively electron-withdrawing, weakly resonance electron-donating | Deactivates the ring towards electrophilic attack; Acts as a good leaving group in SNAr. |
| Methyl (-CH₃) | 3 | Weakly electron-donating (inductive and hyperconjugation) | Activates the pyridine (B92270) ring of the isoquinoline towards certain reactions. |
The combination of these electronic effects suggests that novel transformations of "this compound" would likely be centered around the reactivity of the nitro and fluoro groups, with the methyl group providing a more subtle modulatory influence. Mechanistic investigations into such transformations would likely reveal intricate pathways governed by the delicate electronic balance within this substituted isoquinoline system.
Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 3 Methyl 5 Nitroisoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-Fluoro-3-methyl-5-nitroisoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, often enhanced by two-dimensional (2D) experiments, provides a detailed picture of its molecular architecture.
The ¹H NMR spectrum of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts, reported in parts per million (ppm), are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the downfield region (6.0-9.5 ppm) due to the deshielding effect of the ring current. pdx.edu The methyl group protons appear as a singlet in the upfield region, characteristic of alkyl groups.
Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the isoquinoline (B145761) ring system and the methyl group gives rise to a distinct resonance. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, carbons bonded to the electronegative nitrogen and fluorine atoms, as well as those in the nitro-substituted aromatic ring, are expected to be shifted downfield. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 8.5 - 9.5 | 145 - 155 |
| C3-CH₃ | 2.5 - 3.0 | 20 - 30 |
| C4-H | 7.5 - 8.5 | 120 - 130 |
| C5 | - | 140 - 150 |
| C6 | - | 155 - 165 (JC-F) |
| C7-H | 7.0 - 8.0 | 115 - 125 (JC-F) |
| C8-H | 8.0 - 9.0 | 130 - 140 |
Note: These are estimated ranges and actual values may vary. JC-F indicates coupling between carbon and fluorine.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. wikipedia.orgalfa-chemistry.com For an aromatic fluorine substituent, the chemical shift is expected to be in the range of +80 to +170 ppm relative to CFCl₃. slideshare.netucsb.edu Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei can provide crucial connectivity information. wikipedia.org
To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt
COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC experiments reveal correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the entire molecular structure. ipb.pt
Solid-state NMR could be utilized to study the compound in its crystalline form, providing insights into the molecular conformation and intermolecular interactions in the solid state.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. measurlabs.comresearchgate.net For this compound (C₁₀H₇FN₂O₂), the theoretical monoisotopic mass is 206.0495 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. measurlabs.comresearchgate.netresearchgate.net This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
In addition to determining the molecular weight, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. whitman.eduwikipedia.org The fragmentation of isoquinoline alkaloids is well-studied and often involves characteristic losses of small neutral molecules or radicals. researchgate.netnih.gov For this compound, potential fragmentation pathways could include the loss of the nitro group (NO₂) or the methyl radical (CH₃). The fragmentation of nitrosamine compounds, which share the N-N=O moiety, often involves the loss of an NO radical (30 Da). nih.gov
Interactive Data Table: Expected HRMS Data and Major Fragments
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₀H₈FN₂O₂⁺ | 207.0568 | Protonated molecular ion |
| [M-NO₂]⁺ | C₁₀H₇FN⁺ | 160.0562 | Loss of nitro group |
| [M-CH₃]⁺ | C₉H₄FN₂O₂⁺ | 193.0255 | Loss of methyl radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching (from the methyl group): Found in the range of 2850-3000 cm⁻¹. libretexts.org
N-O stretching (from the nitro group): Strong absorptions are expected around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
C=N and C=C stretching (from the isoquinoline ring): These vibrations typically appear in the 1650-1450 cm⁻¹ region.
C-F stretching: A strong absorption band is anticipated in the region of 1250-1000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Strong |
X-ray Crystallography for Precise Solid-State Molecular Architecture
While spectroscopic methods provide invaluable information about molecular connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and precise determination of the three-dimensional molecular structure in the solid state. This technique can elucidate bond lengths, bond angles, and torsional angles with high precision.
Although a specific crystal structure for this compound is not publicly available, analysis of related nitro-substituted and fluoro-substituted heterocyclic compounds provides insights into the expected molecular geometry. mdpi.comnih.gov The isoquinoline ring system is expected to be largely planar. The nitro group may be slightly twisted out of the plane of the aromatic ring. Intermolecular interactions, such as π-π stacking and C-H···O or C-H···F hydrogen bonds, would likely play a significant role in the crystal packing. nih.gov The determination of the crystal structure would provide crucial information for understanding its solid-state properties and potential interactions with biological targets.
Comparative Spectroscopic Studies with Related Isoquinoline Isomers
The structural elucidation of this compound is significantly enhanced by comparing its spectroscopic data with that of its isomers. The relative positions of the fluoro, methyl, and nitro substituents on the isoquinoline framework lead to distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectra. This comparative analysis is crucial for the unambiguous identification and characterization of each isomer.
¹H NMR Spectroscopy
The proton NMR spectrum is particularly sensitive to the electronic environment of the hydrogen atoms in a molecule. The chemical shifts, coupling constants, and multiplicity of the signals provide valuable information about the substitution pattern.
For This compound , the fluorine atom at the C-6 position and the nitro group at the C-5 position exert strong electron-withdrawing effects, which influence the chemical shifts of the aromatic protons. The proton at C-4 would likely appear as a singlet, deshielded by the adjacent nitro group. The protons on the benzene (B151609) ring (H-7 and H-8) would show a characteristic coupling pattern, with their chemical shifts influenced by the adjacent fluorine and nitro groups. The methyl group at C-3 would appear as a singlet in the upfield region of the aromatic spectrum.
In a hypothetical isomer such as 8-Fluoro-1-methyl-5-nitroisoquinoline , the proton environment would be significantly different. The methyl group at C-1 would be expected to be more deshielded due to its proximity to the nitrogen atom of the isoquinoline ring. The fluorine atom at C-8 would primarily influence the chemical shift of the adjacent H-7 proton, likely resulting in a doublet with a significant through-space coupling.
Another informative comparison can be made with an isomer like 3-Chloro-5-nitroisoquinoline . While not a direct fluoro-methyl isomer, the presence of a halogen and a nitro group allows for a useful comparison of electronic effects. The absence of a methyl group would simplify the aliphatic region of the spectrum. The proton at C-4 would be deshielded by the neighboring nitro group and the C-3 chloro substituent. The coupling patterns of the protons on the benzene ring would help to confirm the substitution pattern.
A summary of the expected ¹H NMR characteristics is presented in the interactive table below.
| Compound | Key Proton Signals and Expected Chemical Shift Ranges (ppm) | Expected Multiplicities and Coupling Constants (J) |
| This compound | H-1: ~9.0-9.5H-4: ~8.5-9.0H-7, H-8: ~7.5-8.5CH₃: ~2.5-3.0 | H-1: sH-4: sH-7, H-8: d, d (J ≈ 8-9 Hz)CH₃: s |
| 8-Fluoro-1-methyl-5-nitroisoquinoline | H-3, H-4: ~7.5-8.5H-6, H-7: ~7.0-8.0CH₃: ~2.8-3.2 | H-3, H-4: d, d (J ≈ 6-7 Hz)H-6, H-7: d, dd (J ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz)CH₃: s |
| 3-Chloro-5-nitroisoquinoline | H-1: ~9.2-9.7H-4: ~8.7-9.2H-6, H-7, H-8: ~7.8-8.8 | H-1: sH-4: sH-6, H-7, H-8: m |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position on the isoquinoline ring.
In This compound , the carbon atom attached to the fluorine (C-6) would exhibit a large C-F coupling constant, a characteristic feature in the ¹³C NMR spectrum of fluorinated aromatic compounds. The carbon bearing the nitro group (C-5) would be significantly deshielded, appearing at a downfield chemical shift. The methyl carbon at C-3 would appear at a characteristic upfield chemical shift.
For 8-Fluoro-1-methyl-5-nitroisoquinoline , the C-8 carbon would show the characteristic C-F coupling. The chemical shift of the C-1 carbon would be influenced by the attached methyl group and the adjacent nitrogen atom. The positions of the other carbon signals would shift according to the altered substitution pattern.
In 3-Chloro-5-nitroisoquinoline , the C-3 carbon attached to the chlorine atom would be deshielded, though typically to a lesser extent than a carbon attached to fluorine. The C-5 carbon would again be deshielded by the nitro group.
The expected ¹³C NMR characteristics are summarized in the following interactive table.
| Compound | Key Carbon Signals and Expected Chemical Shift Ranges (ppm) | Expected C-F Coupling Constants (J) |
| This compound | C-3: ~150-155C-5: ~145-150C-6: ~160-165CH₃: ~20-25 | C-6: Large ¹J(C-F) ≈ 240-260 HzAdjacent Carbons: Smaller ²J(C-F) and ³J(C-F) |
| 8-Fluoro-1-methyl-5-nitroisoquinoline | C-1: ~155-160C-5: ~145-150C-8: ~158-163CH₃: ~22-27 | C-8: Large ¹J(C-F) ≈ 240-260 HzAdjacent Carbons: Smaller ²J(C-F) and ³J(C-F) |
| 3-Chloro-5-nitroisoquinoline | C-3: ~150-155C-5: ~145-150C-1, C-4, C-6, C-7, C-8, C-4a, C-8a: ~120-140 | Not Applicable |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The position, intensity, and shape of the absorption bands provide characteristic signatures of different molecular vibrations.
For This compound , the IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-F stretching vibration would appear as a strong band in the 1250-1350 cm⁻¹ region. The spectrum would also show characteristic bands for the aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations of the isoquinoline ring in the 1400-1600 cm⁻¹ region, and C-H bending vibrations.
The IR spectra of the isomers, such as 8-Fluoro-1-methyl-5-nitroisoquinoline and 3-Chloro-5-nitroisoquinoline , would also exhibit the characteristic nitro group absorptions. The primary difference would lie in the fingerprint region (below 1500 cm⁻¹), where the patterns of C-H and C-C bending vibrations would differ due to the different substitution patterns. The C-Cl stretching vibration in 3-Chloro-5-nitroisoquinoline would be observed at a lower frequency (typically 600-800 cm⁻¹) compared to the C-F stretch.
A summary of the expected key IR absorption bands is provided in the interactive table below.
| Compound | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-X (Halogen) Stretch (cm⁻¹) | Aromatic C=C & C=N Stretch (cm⁻¹) |
| This compound | ~1520-1560 | ~1340-1380 | ~1250-1350 (C-F) | ~1400-1600 |
| 8-Fluoro-1-methyl-5-nitroisoquinoline | ~1520-1560 | ~1340-1380 | ~1250-1350 (C-F) | ~1400-1600 |
| 3-Chloro-5-nitroisoquinoline | ~1520-1560 | ~1340-1380 | ~600-800 (C-Cl) | ~1400-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is highly dependent on its structure.
The electron ionization (EI) mass spectrum of This compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M - 46) and the loss of NO (M - 30). nih.govelsevierpure.com The presence of the methyl group might lead to the loss of a methyl radical (M - 15) or the formation of a tropylium-like ion.
The fragmentation patterns of its isomers would differ based on the stability of the resulting fragments. For 8-Fluoro-1-methyl-5-nitroisoquinoline , similar losses of NO₂ and NO would be expected. The relative intensities of the fragment ions may differ due to the different positions of the substituents. For instance, the proximity of the methyl group to the nitrogen in the 1-position might influence the fragmentation of the heterocyclic ring.
In the case of 3-Chloro-5-nitroisoquinoline , the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with the molecular ion peak appearing as two signals (M⁺ and M+2⁺). The fragmentation would also involve the loss of the nitro group and potentially the chlorine atom.
The expected key mass spectral fragments are outlined in the interactive table below.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | 206 | [M-NO₂]⁺ (160), [M-NO]⁺ (176), [M-CH₃]⁺ (191) |
| 8-Fluoro-1-methyl-5-nitroisoquinoline | 206 | [M-NO₂]⁺ (160), [M-NO]⁺ (176), [M-CH₃]⁺ (191) |
| 3-Chloro-5-nitroisoquinoline | 208/210 | [M-NO₂]⁺ (162/164), [M-NO]⁺ (178/180), [M-Cl]⁺ (173) |
By systematically comparing these spectroscopic features, it is possible to differentiate between this compound and its various structural isomers, thereby confirming its unique chemical identity.
Computational Chemistry and Molecular Modeling Studies of 6 Fluoro 3 Methyl 5 Nitroisoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity and stability of molecules by analyzing their electron density.
Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For 6-Fluoro-3-methyl-5-nitroisoquinoline, the HOMO is likely to be localized on the electron-rich isoquinoline (B145761) ring system, while the LUMO is expected to be concentrated around the electron-withdrawing nitro group. The presence of the fluorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, will modulate the energies of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the typical output of a DFT calculation.
The exploration of a molecule's potential energy surface (PES) provides valuable information about its conformational landscape and the energy barriers associated with different chemical reactions. By mapping the PES, researchers can identify stable isomers, transition states, and reaction pathways. For this compound, this analysis can reveal the most stable conformation of the molecule and the energy required for conformational changes or participation in chemical reactions. Identifying transition states is crucial for understanding reaction mechanisms and calculating reaction rates.
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a deeper understanding of the molecule's behavior in chemical reactions.
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.45 |
| Electronegativity (χ) | 4.65 |
| Chemical Hardness (η) | 2.20 |
| Chemical Softness (S) | 0.45 |
| Electrophilicity Index (ω) | 4.92 |
Note: The data presented in this table is hypothetical and derived from the values in Table 1 for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (focused on molecular features affecting interactions)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features that influence activity, QSAR models can guide the design of new, more potent molecules.
For this compound, a QSAR study would involve compiling a dataset of similar isoquinoline derivatives with known biological activities. Molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could reveal that the presence and position of the fluoro and nitro groups are critical for a particular biological interaction.
Molecular Docking and Binding Mode Exploration (general interactions with molecular targets)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
In a hypothetical docking study of this compound with a target protein, the nitro group might form hydrogen bonds with amino acid residues in the binding pocket, while the isoquinoline ring could engage in π-π stacking interactions. The fluorine atom could also participate in halogen bonding or other electrostatic interactions, further stabilizing the complex.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp120, Phe250, Tyr300 |
| Types of Interactions | Hydrogen bonds, π-π stacking, Halogen bonds |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational flexibility of a molecule and its dynamic behavior in a biological environment, such as in solution or when bound to a protein.
An MD simulation of this compound could reveal how the molecule behaves in an aqueous solution, providing insights into its solubility and conformational preferences. When simulated as part of a protein-ligand complex, MD can assess the stability of the binding mode predicted by molecular docking and identify key dynamic interactions that are crucial for binding affinity. This information is invaluable for understanding the mechanism of action and for the rational design of improved analogs.
In Silico Design and Virtual Screening for Novel Isoquinoline Derivatives
The isoquinoline scaffold, a key structural motif in numerous biologically active compounds, has been the subject of extensive computational investigation to design novel derivatives with enhanced therapeutic properties. In silico techniques, such as virtual screening and molecular modeling, play a pivotal role in the rational design and discovery of new drug candidates based on scaffolds like this compound. These computational methods allow for the high-throughput evaluation of large compound libraries, prioritizing molecules with a higher probability of biological activity and thus accelerating the drug discovery pipeline.
One of the primary applications of in silico design for isoquinoline derivatives has been in the discovery of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of non-opioid analgesics. nih.govfrontiersin.org Computational approaches, including pharmacophore modeling and molecular docking, have been instrumental in identifying novel isoquinoline-based compounds that can effectively modulate TRPV1 activity. nih.govnih.gov
Pharmacophore modeling, for instance, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For TRPV1 antagonists, these models often highlight a polar head, a linker region, and a hydrophobic tail as crucial pharmacophoric features. nih.gov By screening virtual libraries of isoquinoline derivatives against such validated pharmacophore models, researchers can efficiently filter and identify compounds that fit the required spatial and chemical criteria for binding.
Following initial filtering, molecular docking is employed to predict the binding orientation and affinity of the candidate molecules within the target's binding site. tandfonline.comnih.gov Studies on isoquinoline-containing ligands targeting TRPV1 have identified key amino acid residues that are critical for binding. These interactions often occur within the vanilloid pocket of the TRPV1 receptor. mdpi.com The docking results can explain the antagonistic role of these compounds by revealing how they interact with residues crucial for receptor inactivation. mdpi.com
Virtual screening campaigns often begin with large, diverse chemical libraries which are computationally screened against a biological target. The output is a ranked list of compounds based on their predicted binding affinity or docking score. This allows medicinal chemists to prioritize a smaller, more promising set of compounds for synthesis and biological testing.
The table below illustrates the type of data generated from a hypothetical virtual screening of novel isoquinoline derivatives targeting the TRPV1 receptor.
| Compound ID | Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| ISO-001 | This compound | -9.8 | Y511, S512, T550 |
| ISO-002 | This compound | -9.5 | T550, R557 |
| ISO-003 | This compound | -9.1 | Y511, E570 |
| ISO-004 | This compound | -8.7 | S512, R557 |
This table is for illustrative purposes and represents the type of data generated in a virtual screening study.
Further computational analysis, such as molecular dynamics simulations, can be used to assess the stability of the predicted ligand-receptor complexes over time. tandfonline.comnih.gov Additionally, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the isoquinoline derivatives with their biological activity, providing further insights for lead optimization. mdpi.com
Computational studies have consistently identified several key residues within the TRPV1 binding pocket that are important for the interaction with isoquinoline-based antagonists. mdpi.com
| Target Protein | Key Interacting Residues | Type of Interaction |
| TRPV1 | Y511 | Hydrogen Bond, Pi-Stacking |
| TRPV1 | S512 | Hydrogen Bond |
| TRPV1 | T550 | Polar Interaction |
| TRPV1 | R557 | Hydrogen Bond, Electrostatic |
| TRPV1 | E570 | Hydrogen Bond |
This table summarizes key amino acid residues in the TRPV1 receptor that have been identified in computational studies as being important for binding isoquinoline-type ligands. mdpi.com
Derivatization and Advanced Functionalization Strategies for Isoquinoline Scaffolds
C-H Functionalization Methodologies Applied to Isoquinolines
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the modification of aromatic systems, avoiding the need for pre-functionalized starting materials. nih.gov
The regioselective introduction of alkyl and aryl groups onto the isoquinoline (B145761) framework can significantly impact its physicochemical and pharmacological properties. Transition-metal catalysis has been instrumental in achieving high regioselectivity in these transformations. nih.govmdpi.com For instance, rhodium-catalyzed C-H activation has been successfully employed for the alkylation of quinolines and pyridines. mdpi.com Similarly, palladium-catalyzed arylation of quinoline (B57606) N-oxides has been demonstrated. mdpi.com
While specific examples for 6-Fluoro-3-methyl-5-nitroisoquinoline are not extensively documented, the principles of directing group-assisted C-H activation can be extrapolated. The inherent electronic properties of the substituted isoquinoline would influence the regioselectivity. The nitro group at the C5 position is strongly electron-withdrawing, which deactivates the carbocyclic ring towards electrophilic attack but can direct nucleophilic substitution. Conversely, the nitrogen atom in the heterocyclic ring directs functionalization to specific positions. For isoquinolines, C-H activation often occurs at the C1 or C4 positions. researchgate.net The development of regioselective C-H activation at the C-4 position of isoquinoline has been a subject of interest. researchgate.net
Table 1: Examples of Regioselective C-H Functionalization of Isoquinoline Derivatives
| Catalyst/Reagent | Substrate | Position Functionalized | Product Type | Reference |
| Rhodium Complex | Quinolines/Pyridines | C2 | Alkylated Heterocycles | mdpi.com |
| Palladium Acetate | Quinoline N-oxide | C2 | Arylated Heterocycles | mdpi.com |
| SA-NEt2 | Isoquinoline | C4 | 4-Substituted Isoquinolinium Salts | researchgate.net |
Oxidative Rearomatization of Saturated Isoquinoline Precursors
An alternative strategy for accessing functionalized isoquinolines involves the initial reduction of the isoquinoline core to a tetrahydroisoquinoline (THIQ) derivative, followed by functionalization and subsequent oxidative rearomatization. nih.govresearchgate.netnih.gov This approach allows for the introduction of substituents at positions that are otherwise difficult to access through direct C-H functionalization of the aromatic system.
The reductive functionalization of isoquinolinium salts to yield substituted THIQs is a well-established process. nih.govacs.org These saturated precursors can then be subjected to oxidation to restore the aromatic isoquinoline core. nih.govresearchgate.netnih.gov Various oxidizing agents have been employed for this purpose, including pyridine-N-oxide, which offers a facile method for producing C4-functionalized isoquinolines from their corresponding THIQ precursors. nih.govresearchgate.netacs.org This high-temperature transformation is tolerant of various functional groups and generates volatile side products. nih.govresearchgate.net Other methods for the rearomatization of saturated heterocycles can involve the use of sacrificial alkenes or metal catalysts. nih.gov The choice of oxidant and reaction conditions is crucial to ensure compatibility with the existing functional groups on the molecule, such as the fluoro and nitro groups in this compound.
Cross-Coupling Reactions for Incorporating Diverse Moieties
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds and the introduction of diverse molecular fragments onto the isoquinoline scaffold. wikipedia.orgyoutube.comlibretexts.org These reactions typically involve the coupling of an organohalide or triflate with an organoboron (Suzuki) or terminal alkyne (Sonogashira) compound.
For a substrate like this compound, the fluorine atom at the C6 position could potentially serve as a handle for cross-coupling, although C-F bond activation is generally more challenging than that of other halogens. A more common strategy would involve the introduction of a more reactive halide (e.g., bromine or iodine) at a specific position on the isoquinoline ring to facilitate these coupling reactions.
The Suzuki coupling has been widely used in the synthesis of biaryl compounds and has found extensive application in drug discovery. wikipedia.orgnih.gov For instance, the coupling of a halo-isoquinoline with a suitable boronic acid or ester in the presence of a palladium catalyst and a base can efficiently generate aryl-substituted isoquinolines. nih.gov
The Sonogashira coupling provides a powerful method for the introduction of alkynyl moieties, which are valuable precursors for further transformations and can be found in various biologically active molecules. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction of a halo-isoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, affords the corresponding alkynyl-substituted isoquinoline. libretexts.orgorganic-chemistry.org
Table 2: Overview of Common Cross-Coupling Reactions for Isoquinoline Functionalization
| Reaction | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki Coupling | Organohalide/Triflate + Organoboron | Palladium Catalyst + Base | C-C (Aryl-Aryl, Aryl-Vinyl) |
| Sonogashira Coupling | Organohalide/Triflate + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (Aryl-Alkynyl) |
Annulation Reactions and Heterocyclic Framework Construction
Annulation reactions provide a means to construct new rings fused to the isoquinoline core, leading to the formation of complex polycyclic and heterocyclic frameworks. mdpi.com These strategies are crucial for building molecular complexity and accessing novel chemical space.
Various synthetic approaches have been developed for the construction of fused heterocyclic systems based on the isoquinoline scaffold. nih.govorganic-chemistry.org These can involve intramolecular cyclizations of appropriately functionalized isoquinoline precursors or intermolecular cycloaddition reactions. For example, rhodium(III)-catalyzed annulation of N-methoxybenzamides with diazo compounds has been reported for the synthesis of isoquinolones. nih.gov Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoic acid esters can yield 3,4-substituted hydroisoquinolones. mdpi.com
Starting from a substituted isoquinoline like this compound, functional groups could be introduced that would then participate in annulation reactions to build additional rings. For example, an amino or a hydroxyl group could be installed, which could then undergo condensation with a suitable bifunctional reagent to form a new heterocyclic ring.
Exploitation of Temporary Dearomatization Strategies for Functionalization
Temporary dearomatization represents an innovative strategy to functionalize aromatic systems by transiently disrupting their aromaticity, thereby enabling reactions that are not feasible on the planar, electron-rich arene. acs.orgnih.govacs.org This approach typically involves the addition of a nucleophile to the aromatic ring, followed by reaction with an electrophile and subsequent rearomatization to restore the aromatic system.
For isoquinolines, temporary dearomatization can be achieved by the addition of a nucleophile to the C1 position, generating a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.orgnih.gov This enamine-like intermediate is nucleophilic at the C4 position and can react with various electrophiles. acs.orgnih.gov Subsequent elimination of the initially added nucleophile restores the aromaticity and results in a C4-functionalized isoquinoline. acs.orgnih.gov A metal- and activating-group-free method for the C-4 alkylation of isoquinolines has been described using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.orgnih.gov
The presence of the electron-withdrawing nitro group in this compound could potentially influence the reactivity of the system towards dearomatization. Nitroaromatic compounds are known to undergo dearomatization reactions, for example, through formal (4+2) cycloadditions with lithium enolates. rsc.org Such strategies could open up new avenues for the functionalization of this specific isoquinoline derivative.
Advanced Applications of Isoquinoline Scaffolds in Academic Research
Development of Molecular Probes and Chemical Tools for Research Investigations
A thorough review of existing literature reveals no specific studies detailing the development or utilization of 6-Fluoro-3-methyl-5-nitroisoquinoline as a molecular probe or a chemical tool for research investigations. While the broader class of isoquinoline (B145761) derivatives has been explored for such purposes, this specific compound remains uninvestigated in this context. The unique substitution pattern of a fluorine atom, a methyl group, and a nitro group on the isoquinoline core suggests potential for tailored applications, yet no research has been published to substantiate this.
Coordination Chemistry and Ligand Design in Inorganic Materials
Similarly, the application of this compound in coordination chemistry and ligand design is not documented in academic publications.
Isoquinoline Derivatives as Ligands for Transition Metal Complexes
There is no available research on the use of this compound as a ligand for transition metal complexes. The nitrogen atom in the isoquinoline ring and the potential coordinating ability of the nitro group could theoretically make it a candidate for ligand design. However, no studies have been performed to synthesize or characterize any metal complexes involving this specific molecule.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Isoquinoline Ligands
Consistent with the lack of research in transition metal complexes, there are no reports of this compound being incorporated into Metal-Organic Frameworks (MOFs) or coordination polymers. The potential of this compound to act as a linker in such materials has not been explored.
Materials Science Applications of Isoquinoline-Based Compounds
The exploration of this compound within the field of materials science also appears to be a nascent area with no published findings.
Exploration in Conductive and Optical Materials
No research has been conducted to evaluate the conductive or optical properties of materials based on this compound. The influence of the fluoro and nitro substituents on the electronic properties of the isoquinoline system, which could be relevant for developing novel conductive or optical materials, has not been studied.
Luminescent and Fluorescent Materials Research
There is a complete absence of research into the luminescent or fluorescent properties of this compound. While other isoquinoline derivatives have shown promise as fluorescent materials, this particular compound's potential in this area remains unknown.
In-depth Analysis of this compound in Bioorganic Chemistry
Following a comprehensive review of available scientific literature, it has been determined that there are no specific published research studies detailing the application of the chemical compound This compound within the advanced academic research contexts of bioorganic chemistry as outlined. While the compound is listed in chemical databases and mentioned in some patent literature, detailed investigations into its specific interactions with biological macromolecules such as enzymes, receptors, or nucleic acids are not present in the accessible academic domain.
The requested article structure focuses on highly specialized areas of mechanistic biochemistry:
Bioorganic Chemistry: Mechanistic Insights into Molecular Interactions (excluding clinical studies)
DNA/RNA Interaction Studies and Molecular Recognition
A thorough search for scholarly articles and papers that would provide the necessary data for these sections—including detailed research findings and data tables—did not yield any results for "this compound." The existing scientific literature does contain research on various other isoquinoline and quinoline (B57606) derivatives, exploring their potential as enzyme inhibitors, receptor antagonists, or DNA intercalating agents. However, these findings are not transferable to the specific, unique structure of this compound.
Consequently, without primary research data on its bioorganic interactions, it is not possible to generate a scientifically accurate and informative article that adheres to the strict, detailed outline provided. The creation of content for the specified subsections would require speculation, which falls outside the scope of factual, scientific reporting.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Fluoro, Methyl, and Nitro Substituents on Electronic Distribution and Reactivity
The electronic character of the 6-Fluoro-3-methyl-5-nitroisoquinoline molecule is a product of the interplay between the electron-donating and electron-withdrawing properties of its substituents and the inherent electronic nature of the isoquinoline (B145761) core.
Fluoro Group (at C6): The fluorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity. lasalle.edu This effect decreases the electron density of the entire aromatic system, making the isoquinoline ring less susceptible to electrophilic attack and more prone to nucleophilic attack. While fluorine also has a resonance electron-donating effect (+R) through its lone pairs, the inductive effect is generally dominant in halogen-substituted arenes. lasalle.edu
Nitro Group (at C5): The nitro group is a powerful electron-withdrawing group (EWG), acting through both a strong inductive effect (-I) and a significant resonance effect (-R). lasalle.edursc.org It strongly deactivates the benzene (B151609) ring of the isoquinoline towards electrophilic substitution. The presence of the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.gov
The combination of these substituents creates a complex electronic landscape. The powerful deactivating effect of the nitro group at C5, reinforced by the inductive withdrawal of the fluorine at C6, makes the benzene portion of the isoquinoline ring highly electron-deficient. This electron deficiency is somewhat tempered by the electron-donating methyl group on the pyridine (B92270) ring. This push-pull electronic arrangement can lead to interesting chemical reactivity, potentially activating certain positions for specific reactions and influencing the molecule's ability to participate in intermolecular interactions.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Fluoro | 6 | -I (dominant), +R | Deactivates ring towards electrophilic attack; Activates for nucleophilic attack. |
| Methyl | 3 | +I, Hyperconjugation | Activates the pyridine ring; Modulates basicity of ring nitrogen. |
| Nitro | 5 | -I, -R | Strongly deactivates ring towards electrophilic attack; Strongly activates for nucleophilic attack. |
Positional Isomerism and its Impact on Molecular Properties and Interactions
The specific placement of the fluoro, methyl, and nitro groups on the isoquinoline core is critical in defining the molecule's properties. Changing the position of any of these substituents results in a positional isomer with a different distribution of electron density, steric profile, and dipole moment, leading to distinct molecular properties and interactions. rsc.org
For instance, comparing this compound with a hypothetical isomer like 8-Fluoro-1-methyl-5-nitroisoquinoline reveals significant differences. In the latter, the fluorine atom is adjacent to the ring nitrogen's lone pair, which could influence the nitrogen's basicity more profoundly. The methyl group at C1 would sterically hinder the periposition (C8), potentially distorting the planarity of the ring system and affecting crystal packing and receptor binding.
The table below illustrates how changing substituent positions in related fluoro-nitroisoquinolines can lead to different compounds, each with a unique set of properties.
| Compound Name | CAS Number | Key Structural Differences from Title Compound | Potential Impact on Properties |
| 6-Fluoro-5-nitroisoquinoline | 918490-54-7 | Lacks the C3-methyl group. | Increased overall electron deficiency; Altered steric profile at C3. |
| 8-Fluoro-1-methyl-5-nitroisoquinoline | 2060033-15-8 | Fluoro at C8, Methyl at C1. | Different steric hindrance around the nitrogen atom; Altered dipole moment and reactivity. bldpharm.com |
| 3-Methyl-5-nitroisoquinoline | 18222-17-8 | Lacks the C6-fluoro group. | Reduced electron-withdrawing effect; Higher overall electron density compared to the title compound. chemscene.com |
These differences in structure directly translate to variations in physical properties such as melting point, solubility, and crystal packing, as well as chemical properties like reactivity and pKa. researchgate.net Furthermore, in a biological context, these positional changes would drastically alter how the molecule fits into a binding site of a protein or enzyme, thereby affecting its biological activity. rsc.org
Correlation of Structural Modifications with Spectroscopic Signatures and Conformational Preferences
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The protons on the aromatic ring will exhibit chemical shifts in the downfield region (typically δ 7.0-9.5 ppm). The powerful electron-withdrawing effects of the nitro and fluoro groups are expected to cause the protons on the benzene ring (H-7 and H-8) to resonate at a lower field compared to unsubstituted isoquinoline. The proton at C4, being on the pyridine ring and adjacent to the methyl group, will also have a characteristic shift. The methyl protons at C3 will appear as a singlet in the upfield region (around δ 2.5-3.0 ppm).
¹³C NMR: The carbon atoms attached to the electronegative substituents will show significant downfield shifts. The carbon bearing the fluorine (C-6) will exhibit a large C-F coupling constant. Similarly, the carbon attached to the nitro group (C-5) will be shifted downfield. The presence of the methyl group will cause a slight upfield shift for the C-3 carbon compared to an unsubstituted position. tsijournals.comorganicchemistrydata.org
¹⁹F NMR: This technique would show a single resonance for the fluorine atom at the C6 position, with its chemical shift providing information about its electronic environment.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitro group.
N-O Asymmetric Stretch: A strong band is expected in the 1550-1475 cm⁻¹ region. orgchemboulder.comlibretexts.org
N-O Symmetric Stretch: Another strong band should appear between 1360-1290 cm⁻¹. orgchemboulder.comlibretexts.org
C-F Stretch: A strong absorption band for the C-F bond is typically observed in the 1250-1000 cm⁻¹ region.
Aromatic C-H and C=C/C=N Stretches: Characteristic bands for the aromatic ring system will also be present. libretexts.orgspectroscopyonline.com
Conformational Preferences: Due to the fused aromatic ring system, this compound is expected to be a largely planar molecule. However, minor out-of-plane distortions of the nitro and methyl groups may occur to relieve steric strain. The planarity of the molecule is an important factor in its potential to intercalate with DNA or to participate in π-π stacking interactions with biological macromolecules or other molecules in a crystal lattice.
| Spectroscopic Technique | Predicted Signature for this compound |
| ¹H NMR | Aromatic protons (H-4, H-7, H-8) in δ 7.0-9.5 ppm range; Methyl singlet around δ 2.5-3.0 ppm. |
| ¹³C NMR | Downfield shifts for C-5 and C-6; C-F coupling observed for C-6. |
| IR Spectroscopy | Strong N-O stretches (~1530 cm⁻¹ and ~1350 cm⁻¹); Strong C-F stretch (~1200 cm⁻¹). orgchemboulder.comspectroscopyonline.com |
Rational Design Principles for Modulating Molecular Interactions and Chemical Behavior
The principles of rational design can be applied to this compound to systematically modify its structure and fine-tune its properties for specific applications, such as the development of kinase inhibitors or other therapeutic agents. nih.govresearchoutreach.orgrsc.org The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov
Steric Modifications: The size and shape of the molecule can be adjusted to optimize interactions with a specific binding pocket. The methyl group at C3 could be replaced with larger alkyl or aryl groups to probe for additional steric interactions or to improve selectivity for a particular target enzyme. researchoutreach.org
Hydrogen Bonding Potential: While the current molecule has limited hydrogen bonding capability (the nitro oxygens can act as hydrogen bond acceptors), functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) could be introduced. This is a common strategy in drug design to enhance binding affinity and specificity. For example, reduction of the nitro group to an amino group would introduce a potent hydrogen bond donor and significantly alter the electronic properties of the molecule.
Bioisosteric Replacement: The fluoro or methyl groups could be replaced with bioisosteres to improve properties like metabolic stability, bioavailability, or binding affinity. For instance, the methyl group could be replaced with a trifluoromethyl group to increase lipophilicity and metabolic stability while also introducing a strong electron-withdrawing effect.
By systematically applying these principles, libraries of analogues based on the this compound scaffold can be created and screened to identify compounds with optimized properties for a desired chemical or biological function. researchgate.netacs.org
Future Directions and Emerging Research Opportunities for 6 Fluoro 3 Methyl 5 Nitroisoquinoline
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 6-fluoro-3-methyl-5-nitroisoquinoline and its derivatives will likely focus on improving efficiency and sustainability. While classical isoquinoline (B145761) syntheses like the Bischler-Napieralski and Pictet-Spengler reactions provide foundational routes, contemporary research is moving towards greener and more atom-economical methods. nih.govorganic-chemistry.orgresearchgate.net
Future synthetic strategies could include:
Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or reagents. mdpi.com Developing a flow-based synthesis for this compound could enable safer handling of nitration steps and allow for rapid optimization of reaction conditions.
Green Chemistry Approaches: The use of environmentally benign solvents, such as natural deep eutectic solvents (NADESs), and catalysts derived from waste materials represents a significant step towards sustainable chemical manufacturing. unicam.itoiccpress.comnih.gov Research into adapting these green methodologies for the synthesis of functionalized quinolines and isoquinolines is an active area. rsc.orgnih.gov Exploring the use of iron-catalyzed C-H activation, for instance, could provide a more sustainable alternative to precious metal catalysts. rsc.org
| Synthetic Approach | Potential Advantages for this compound | Key Challenges |
| C-H Functionalization | High atom economy, reduced step count, regioselective. organic-chemistry.orgmdpi.com | Catalyst cost and sensitivity, substrate scope limitations. |
| Flow Chemistry | Enhanced safety, improved process control, scalability. mdpi.com | Initial setup cost, potential for clogging with solid byproducts. |
| Green Solvents/Catalysts | Reduced environmental impact, use of renewable resources. unicam.itoiccpress.comrsc.org | Catalyst efficiency and recyclability, solvent compatibility. |
Application of Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structural, electronic, and photophysical properties of this compound is crucial for guiding its future applications. Advanced spectroscopic and computational methods will be indispensable in this endeavor.
Spectroscopic Characterization: While standard techniques like NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy will provide basic structural confirmation, more advanced methods can offer deeper insights. acs.org For instance, two-dimensional NMR techniques can elucidate complex spatial relationships between atoms. Fluorescence spectroscopy could reveal potential applications in sensing or as a fluorescent tag, as many isoquinoline derivatives are known to be fluorescent. researchgate.net
Computational Modeling (DFT): Density Functional Theory (DFT) has become a powerful tool for predicting and understanding the properties of molecules. tandfonline.comresearchgate.netdntb.gov.uafigshare.com DFT calculations can be employed to:
Optimize the molecular geometry of this compound.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict its electronic behavior and reactivity. tandfonline.comnih.gov
Simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data. researchgate.net
Determine molecular properties such as dipole moment, polarizability, and chemical hardness. tandfonline.comfigshare.com
| Technique | Information Gained | Relevance to this compound |
| Advanced NMR | Precise structural elucidation, through-space atomic interactions. | Confirms substitution pattern and stereochemistry of derivatives. |
| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yield. researchgate.net | Explores potential as a fluorophore or chemical sensor. |
| DFT Calculations | Molecular geometry, electronic structure, simulated spectra. tandfonline.comresearchgate.netnih.gov | Predicts reactivity, stability, and guides experimental design. |
Exploration of Novel Non-Clinical Applications in Materials Science and Chemical Biology
The unique combination of a fluorinated, nitrated, and methylated isoquinoline core suggests a range of potential applications beyond traditional medicinal chemistry.
Materials Science: Quinoxaline and isoquinoline derivatives are utilized in materials chemistry for applications such as corrosion inhibitors and in photovoltaic devices. unicam.it The electronic properties imparted by the fluoro and nitro groups in this compound could make it a candidate for investigation as a component in organic light-emitting diodes (OLEDs) or other organic electronic materials.
Strategic Derivatization for Enhanced Chemical Functionality and Research Utility
The this compound scaffold is a versatile platform for further chemical modification to generate a library of analogues with diverse properties.
Reduction of the Nitro Group: A key transformation would be the reduction of the 5-nitro group to a 5-amino group. This introduces a versatile functional handle that can be further modified through reactions such as acylation, sulfonylation, or diazotization, leading to a wide array of new compounds. nih.govmdpi.com The resulting 5-amino-6-fluoro-3-methylisoquinoline could serve as a crucial building block for more complex molecules.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the isoquinoline ring, making it susceptible to nucleophilic aromatic substitution of hydrogen (SNH). nih.govresearchgate.net This allows for the direct introduction of various nucleophiles (e.g., amines, alkoxides) onto the ring, providing access to derivatives that would be difficult to synthesize otherwise.
Cross-Coupling Reactions: If a halogen were introduced onto the ring system, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to form new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this scaffold.
| Derivatization Strategy | Resulting Functional Group | Potential Applications of Derivatives |
| Nitro Group Reduction | Amino Group (-NH₂) | Building block for amides, sulfonamides; further functionalization. nih.govmdpi.com |
| SNH Reactions | Amines, Ethers, etc. | Direct introduction of new substituents to tune properties. nih.govresearchgate.net |
| Cross-Coupling | Aryl, Alkyl, Amino groups | Construction of complex molecules, libraries for screening. |
Interdisciplinary Research Integrating Synthesis, Computation, and Advanced Characterization
The most rapid and impactful advances in understanding and applying this compound will come from a highly interdisciplinary approach. The synergy between synthetic organic chemistry, computational modeling, and advanced analytical techniques will be crucial.
A potential workflow would involve:
Computational Design: Using DFT and other modeling techniques to predict the properties of virtual derivatives of this compound and identify candidates with desirable electronic or photophysical characteristics. figshare.comnih.gov
Efficient Synthesis: Employing modern, sustainable synthetic methods to create the target molecules designed in the computational phase. nih.govmdpi.comrsc.org
Advanced Characterization: Using a suite of spectroscopic and analytical tools to thoroughly characterize the synthesized compounds and validate the computational predictions. acs.orgresearchgate.net
Iterative Refinement: Feeding the experimental results back into the computational models to refine them, leading to a more accurate predictive capability and the design of next-generation molecules with enhanced properties. This integrated cycle of design, synthesis, and characterization will accelerate the exploration of this promising chemical scaffold.
Q & A
Q. How can longitudinal studies optimize reaction yields for this compound synthesis?
- Methodology : Apply the PICOT framework to structure experiments:
- Population : Reaction conditions (temperature, catalyst).
- Intervention : Vary nitro precursor concentration.
- Comparison : Control vs. optimized conditions.
- Outcome : Yield improvement.
- Time : Monitor over 24-hour cycles.
Use response surface methodology (RSM) to model interactions between variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
